Abemaciclib Metabolites M2
Overview
Description
LSN2839567, also known as Abemaciclib metabolite M2, is a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). It is a metabolite of Abemaciclib, a drug used in the treatment of certain types of breast cancer. LSN2839567 has shown significant anticancer activity and is used in various scientific research applications .
Preparation Methods
The preparation of LSN2839567 involves the metabolism of Abemaciclib. Abemaciclib is synthesized through a series of chemical reactions, including cyclization and substitution reactions. The specific synthetic routes and reaction conditions for the preparation of Abemaciclib are proprietary and not publicly disclosed. the industrial production of Abemaciclib involves large-scale chemical synthesis using advanced organic chemistry techniques .
Chemical Reactions Analysis
LSN2839567 undergoes various chemical reactions, including:
Oxidation: LSN2839567 can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: LSN2839567 can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LSN2839567 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Cancer Research: LSN2839567 is used to study the mechanisms of cancer cell growth and proliferation.
Drug Development: It is used in the development of new anticancer drugs and in the study of drug metabolism and pharmacokinetics.
Biological Studies: LSN2839567 is used to investigate the molecular pathways involved in cell cycle regulation and apoptosis.
Mechanism of Action
LSN2839567 exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK4 and CDK6, LSN2839567 prevents the phosphorylation of the retinoblastoma protein, thereby blocking cell cycle progression and inducing cell cycle arrest. This mechanism is particularly effective in cancer cells, which rely on rapid cell division for growth .
Comparison with Similar Compounds
LSN2839567 is similar to other CDK4 and CDK6 inhibitors, such as:
Palbociclib: Another CDK4 and CDK6 inhibitor used in the treatment of breast cancer.
Ribociclib: A CDK4 and CDK6 inhibitor with similar anticancer activity.
What sets LSN2839567 apart is its specific role as a metabolite of Abemaciclib, which allows it to be used in studies of drug metabolism and pharmacokinetics. Additionally, its potent inhibition of CDK4 and CDK6 makes it a valuable tool in cancer research .
Properties
IUPAC Name |
5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)pyridin-2-yl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F2N8/c1-15(2)35-16(3)31-24-19(26)10-18(11-21(24)35)23-20(27)13-30-25(33-23)32-22-5-4-17(12-29-22)14-34-8-6-28-7-9-34/h4-5,10-13,15,28H,6-9,14H2,1-3H3,(H,29,30,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGZDCRFGCEEBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F2N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.